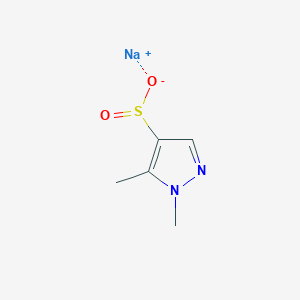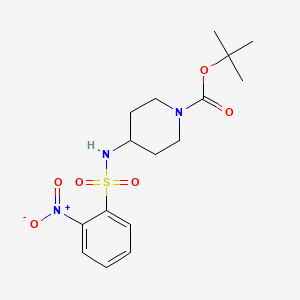
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea, also known as MTMU, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. MTMU is a urea derivative that has been shown to have inhibitory effects on various enzymes, making it a promising tool for studying biological processes.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research has explored the synthesis and biochemical evaluation of compounds similar to "1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea," focusing on their potential as inhibitors and the importance of specific functional groups in their chemical structure for activity. For instance, studies have synthesized flexible urea derivatives to investigate their inhibitory activities, revealing that structural modifications, such as replacing the spacer or the benzyl group attached to the basic nitrogen, can influence activity levels (Vidaluc et al., 1995). Additionally, the synthesis of novel aliphatic thiourea derivatives containing s-triazine moiety as potential antimicrobial agents has been reported, highlighting the significance of the thiourea moiety and its derivatives in developing new chemical entities (Desai et al., 2007).
Potential Applications
The synthesized compounds have been evaluated for various applications, including their potential as acetylcholinesterase inhibitors, highlighting their relevance in research areas beyond their chemical structure and synthesis. For example, the evaluation of novel 2-(4-piperidinyl)ethylureas for their antiacetylcholinesterase activity demonstrates the application of such compounds in exploring treatments for conditions like dementia (Vidaluc et al., 1994). Furthermore, studies on the packing principles for urea and thiourea solvates provide insights into the structural aspects of these compounds, contributing to the understanding of their interactions and potential applications in material science (Taouss et al., 2013).
Propiedades
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-15(17-14-4-2-10-22-14)16-11-12(13-3-1-9-21-13)18-5-7-20-8-6-18/h1-4,9-10,12H,5-8,11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYARWPFQXJIRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2882141.png)



![13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2882147.png)
![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2882148.png)

![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2882150.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2882155.png)
